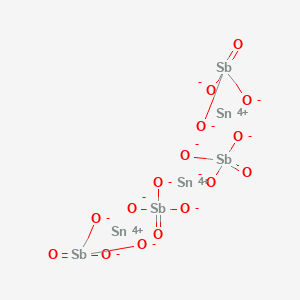
スズ酸アンチモン(IV)
説明
Stannic antimonate is a binary oxide compound that has attracted the attention of researchers and industries due to its unique properties and potential applications. It is used as an inorganic ion exchanger and is known for its temperature resistance and stability under chemical attacks .
Synthesis Analysis
Stannic antimonate can be synthesized under different conditions of preparation. Five samples of stannic antimony silicate inorganic ion exchanger have been synthesized, and the sample possessing the maximum ion exchange capacity (0.90 meq g−1 of dry exchanger) was selected for detailed studies .
Molecular Structure Analysis
The molecular formula of Stannic antimonate is 4O4Sb.3Sn . The crystallite size and lattice strain of stannic antimonate and its dopants cobalt and strontium stannic antimonates after saturation with Co2+ and Cd2+ ions were determined at different irradiation doses .
Chemical Reactions Analysis
The leach rate values of Co2+ ion from stannic antimonate saturated with cobalt and cobalt stannic antimonate at different irradiation doses were determined . The ion exchange capacity is almost completely regained when determined on regenerated exchanger samples .
Physical and Chemical Properties Analysis
Stannic antimonate is thermally stable, possessing good ion exchange capacity and exhibiting regeneration phenomenon after heating at elevated temperatures . Antimonate salts are one of the most important classes of synthetic inorganic ion exchange materials as they are temperature resistant and stable under chemical attacks .
科学的研究の応用
イオン交換材料
スズ酸アンチモン(IV)は無機イオン交換材料として使用されます。 ソルゲル法によりコバルトイオンとストロンチウムイオンをドープして、新しいイオン交換体を作り出しています。 これらの材料は、温度に対する耐性と化学的攻撃に対する安定性に特徴付けられます .
放射線安定性分析
この化合物は、10、50、および100 kGyのガンマ線照射線量にさらされ、その放射線安定性を調査しました。 その結果、対照群と照射群との間に有意な変化は認められず、スズ酸アンチモン(IV)イオン交換体は、調査中の照射レベルまで安定していることが示されました .
結晶学的特徴分析
スズ酸アンチモン(IV)の結晶学的特徴は、X線回折研究を使用して分析されました。 結晶子のサイズと格子歪みは、シェラーの式とウィリアムソン・ホール分析によって評価され、その構造的特性に関する洞察を提供しました .
重金属イオンの除去
この材料のCo^2+とCd^2+イオンに対する容量が研究され、有害な金属イオンを低レベルおよび中レベルの放射性液体廃棄物から除去することにより、それらの処理の可能性を示しています .
合成と特性評価
スズ酸アンチモン(IV)は、四塩化スズとアンチモン金属を反応させることによって合成されます。 これは、元素分析(X線蛍光)、フーリエ変換赤外分光法(FT-IR)、および熱分析によって特徴付けられます .
環境修復
スズ酸アンチモン(IV)は、イオン交換特性と放射線下での安定性により、環境修復、特に放射性物質で汚染された地域で使用できます .
分析化学
分析化学では、スズ酸アンチモン(IV)は、さまざまなイオンの選択的吸着剤として使用でき、混合物中の成分の分離と定量に役立ちます .
ドープ変異体の研究
コバルトおよびストロンチウムドープスズ酸アンチモン(IV)の研究は、特定のイオン交換用途に合わせた特性を持つ材料を開発するための道を提供します .
作用機序
Target of Action
Stannic antimonate, also known as tin(4+);tetrastiborate, is primarily used as an inorganic ion exchanger . Its primary targets are various metal ions, including Zn²⁺, Mn²⁺, Cu²⁺, and Ni²⁺ . These metal ions play crucial roles in various biological and environmental processes.
Mode of Action
Stannic antimonate interacts with its targets (metal ions) through a process known as ion exchange . In this process, the stannic antimonate compound exchanges its own ions with those of the target metal ions in a solution . This interaction leads to the adsorption of the target metal ions onto the stannic antimonate compound .
Biochemical Pathways
It’s known that antimony, a component of stannic antimonate, can affect various microbial processes . For instance, antimony can influence the uptake, efflux, oxidation of antimonite, and reduction of antimonate in bacteria .
Pharmacokinetics
It’s known that stannic antimonate has good ion exchange capacity and exhibits regeneration phenomenon after heating at elevated temperatures . This suggests that the compound may have unique pharmacokinetic properties that influence its bioavailability.
Result of Action
The primary result of stannic antimonate’s action is the separation of target metal ions from a solution . For example, it has been demonstrated that stannic antimonate can achieve quantitative separation of Zn²⁺ from Mn²⁺, Cu²⁺, and Ni²⁺ . This separation is achieved through the ion exchange process, where Zn²⁺ ions are almost completely adsorbed onto the stannic antimonate compound .
Action Environment
The action of stannic antimonate can be influenced by various environmental factors. For instance, its ion exchange capacity can be affected by temperature . Specifically, the ion exchange capacity of stannic antimonate is almost completely regained when determined on regenerated exchanger samples after heating at elevated temperatures . This suggests that temperature is a key environmental factor that influences the action, efficacy, and stability of stannic antimonate.
Safety and Hazards
特性
IUPAC Name |
tin(4+);tetrastiborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/16O.4Sb.3Sn/q;;;;12*-1;;;;;3*+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDBZZCMDZXBND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Sb](=O)([O-])[O-].[O-][Sb](=O)([O-])[O-].[O-][Sb](=O)([O-])[O-].[O-][Sb](=O)([O-])[O-].[Sn+4].[Sn+4].[Sn+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O16Sb4Sn3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1099.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12673-86-8 | |
| Record name | Stannic antimonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012673868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | STANNIC ANTIMONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AU5F0U54X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid dihydrochloride](/img/structure/B1379189.png)
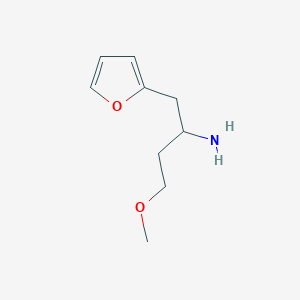
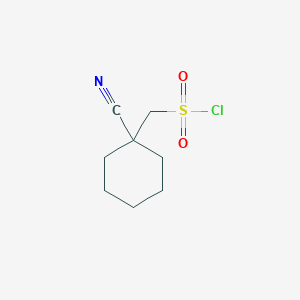
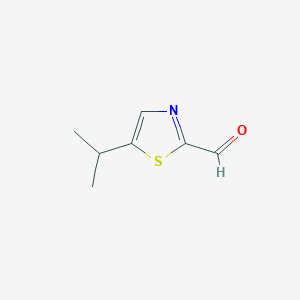
![[6-(Aminomethyl)piperidin-2-yl]methanol](/img/structure/B1379193.png)
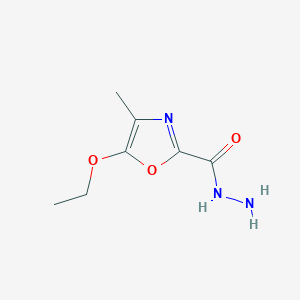
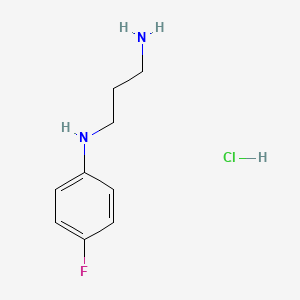
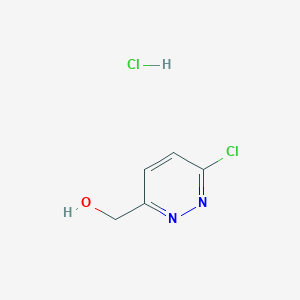
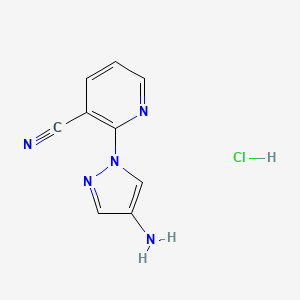
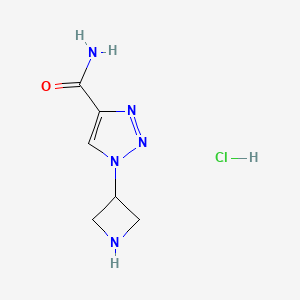

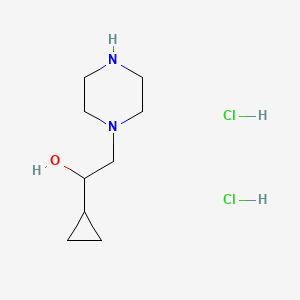
![1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1379209.png)
![2-Acetyl-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),8,10-trien-7-one](/img/structure/B1379212.png)
